Cas no 920739-11-3 (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene(1,3-diphenyl-1,3-propanedionato)copper(I))

1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene(1,3-diphenyl-1,3-propanedionato)copper(I) Chemical and Physical Properties
Names and Identifiers
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- [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene](1,3-diphenyl-1,3-propanedionato)copper(I)
- LogP
- 1,3-BIS(2,6-DIISOPROPYLPHENYL)IMIDAZOL-2-YLIDENE](1,3-DIPHENYL-1,3-PROPANEDIONATO)COPPER(I)
- 1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazole;copper;3-hydroxy-1,3-diphenylprop-2-en-1-one
- MFCD12545959
- 920739-11-3
- 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene(1,3-diphenyl-1,3-propanedionato)copper(I)
-
- MDL: MFCD12545959
- Inchi: 1S/C27H36N2.C15H12O2.Cu/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;/h9-16,18-21H,1-8H3;1-11,16H;
- InChI Key: QEXNUQSCWMWURE-UHFFFAOYSA-N
- SMILES: [Cu].O([H])C(=C([H])C(C1C([H])=C([H])C([H])=C([H])C=1[H])=O)C1C([H])=C([H])C([H])=C([H])C=1[H].N1([C]N(C([H])=C1[H])C1C(=C([H])C([H])=C([H])C=1C([H])(C([H])([H])[H])C([H])([H])[H])C([H])(C([H])([H])[H])C([H])([H])[H])C1C(=C([H])C([H])=C([H])C=1C([H])(C([H])([H])[H])C([H])([H])[H])C([H])(C([H])([H])[H])C([H])([H])[H]
Computed Properties
- Exact Mass: 674.29300
- Monoisotopic Mass: 675.301176g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 47
- Rotatable Bond Count: 9
- Complexity: 744
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.8
Experimental Properties
- PSA: 32.78000
- LogP: 11.20670
1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene(1,3-diphenyl-1,3-propanedionato)copper(I) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B862634-50mg |
[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene](1,3-diphenyl-1,3-propanedionato)copper(I) |
920739-11-3 | ≥98% | 50mg |
¥128.00 | 2022-09-02 | |
abcr | AB261313-200 mg |
[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene](1,3-diphenyl-1,3-propanedionato)copper(I); . |
920739-11-3 | 200 mg |
€83.60 | 2023-07-20 | ||
TRC | B016217-1000mg |
[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene](1,3-diphenyl-1,3-propanedionato)copper(I) |
920739-11-3 | 1g |
$ 430.00 | 2022-04-02 | ||
abcr | AB261313-1g |
[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene](1,3-diphenyl-1,3-propanedionato)copper(I), 95%; . |
920739-11-3 | 95% | 1g |
€217.80 | 2025-02-09 | |
Aaron | AR003DFO-50mg |
[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene](1,3-diphenyl-1,3-propanedionato)copper(I) |
920739-11-3 | 98% | 50mg |
$25.00 | 2024-07-18 | |
A2B Chem LLC | AB56280-1g |
[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene](1,3-diphenyl-1,3-propanedionato)copper(i) |
920739-11-3 | >98.0%(T) | 1g |
$138.00 | 2024-07-18 | |
Aaron | AR003DFO-1g |
[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene](1,3-diphenyl-1,3-propanedionato)copper(I) |
920739-11-3 | 98% | 1g |
$113.00 | 2024-07-18 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B3351-200MG |
[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene](1,3-diphenyl-1,3-propanedionato)copper(I) |
920739-11-3 | >98.0%(T) | 200mg |
¥320.00 | 2024-04-15 | |
eNovation Chemicals LLC | Y1262659-1g |
[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene](1,3-diphenyl-1,3-propanedionato)copper(I) |
920739-11-3 | 98% | 1g |
$395 | 2024-06-07 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B862634-1g |
[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene](1,3-diphenyl-1,3-propanedionato)copper(I) |
920739-11-3 | ≥98% | 1g |
¥761.40 | 2022-09-02 |
1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene(1,3-diphenyl-1,3-propanedionato)copper(I) Related Literature
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Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
Additional information on 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene(1,3-diphenyl-1,3-propanedionato)copper(I)
Introduction to 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene(1,3-diphenyl-1,3-propanedionato)copper(I) and Its Applications
Chemical compounds play a pivotal role in the advancement of pharmaceuticals and materials science. Among these, 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene(1,3-diphenyl-1,3-propanedionato)copper(I) (CAS No. 920739-11-3) stands out due to its unique structural properties and versatile applications. This compound, often abbreviated as Cu(I)-DPDPP, has garnered significant attention in recent years for its potential in catalysis, luminescence, and as a building block in organic synthesis.
The molecular structure of Cu(I)-DPDPP consists of a copper(I) center coordinated to two ligands: 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene and 1,3-diphenyl-1,3-propanedionato. The ligands are designed to stabilize the copper(I) ion while providing steric and electronic effects that influence the compound's reactivity. The diisopropylphenyl groups contribute to steric hindrance, which can be beneficial in controlling reaction outcomes in catalytic processes. Meanwhile, the diphenylpropanedionato ligand offers a balance of electronic properties that enhance the compound's ability to participate in various organic transformations.
Recent research has highlighted the compound's utility in photocatalytic applications. Studies have demonstrated that Cu(I)-DPDPP can efficiently facilitate the reduction of carbon dioxide into valuable chemicals under visible light irradiation. This process involves the generation of reactive oxygen species and the activation of CO₂ molecules through photocatalytic cycles. The presence of the diisopropylphenyl groups helps to stabilize the intermediate species formed during these reactions, leading to higher yields and selectivity.
In addition to its photocatalytic properties, Cu(I)-DPDPP has been explored as a catalyst in cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry, enabling the formation of carbon-carbon bonds between organic fragments. The compound's ability to facilitate such reactions under mild conditions makes it an attractive choice for industrial applications. Specifically, it has been shown to enhance the efficiency of Suzuki-Miyaura coupling, a widely used reaction for constructing biaryl compounds. The steric environment provided by the ligands ensures high selectivity and minimizes side reactions.
The luminescent properties of Cu(I)-DPDPP have also been extensively studied. Copper complexes are known for their emission characteristics, which can be tuned by modifying the ligand structure. In this case, the combination of diisopropylphenyl and diphenylpropanedionato ligands results in a compound with strong emission in the visible region. This property makes it suitable for use in optoelectronic devices such as organic light-emitting diodes (OLEDs). Researchers have reported that thin films of Cu(I)-DPDPP exhibit high quantum yields and long lifetimes under excitation conditions, making them promising candidates for display technologies.
Another area where Cu(I)-DPDPP has shown promise is in the field of supramolecular chemistry. The compound's ability to form stable complexes with other molecules allows for the creation of intricate molecular architectures. These complexes can exhibit unique properties such as molecular recognition and self-assembly. For instance, studies have shown that Cu(I)-DPDPP can form supramolecular polymers with other copper complexes or organic molecules through coordination interactions. These polymers exhibit enhanced mechanical strength and thermal stability due to the strong bonding between units.
The synthesis of Cu(I)-DPDPP is another area that has seen significant advancements. Researchers have developed efficient synthetic routes that minimize byproducts and maximize yield. One such method involves the reaction of copper(I) acetate with a mixture of 2,6-diisopropylphenylimidazole and diphenylacetic acid in an inert solvent under controlled conditions. This approach ensures high purity and reproducibility of the final product.
The applications of Cu(I)-DPDPP extend beyond catalysis and materials science into pharmaceutical research. The compound's ability to coordinate with biological molecules suggests potential uses in drug delivery systems and bioimaging techniques. For example, researchers have explored its use as a contrast agent in magnetic resonance imaging (MRI). The paramagnetic properties of copper(I) complexes can enhance image contrast when used as intravenous contrast agents.
In conclusion, Cu(I)-DPDPP (CAS No. 920739-11-3) is a multifunctional compound with a wide range of applications across various scientific disciplines. Its unique structural features make it an excellent candidate for photocatalysis, cross-coupling reactions, luminescent devices, supramolecular chemistry, and pharmaceutical research. As research continues to uncover new applications for this compound, Cu(I)-DPDPP is poised to play an increasingly important role in advancing chemical science and technology.
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